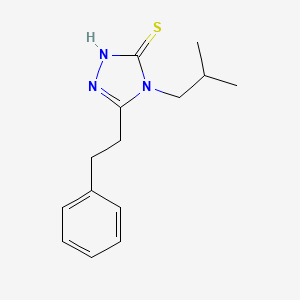
4-(2-methylpropyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isobutyl-5-(2-phenylethyl)-4h-1,2,4-triazol-3-yl hydrosulfide is a synthetic compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutyl-5-(2-phenylethyl)-4h-1,2,4-triazol-3-yl hydrosulfide typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Isobutyl-5-(2-phenylethyl)-4h-1,2,4-triazol-3-yl hydrosulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the hydrosulfide group to a thiol or further to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydrosulfide group is replaced by other functional groups like halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in dry ether or tetrahydrofuran under an inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions usually occur in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Various substituted triazoles depending on the nucleophile used
Applications De Recherche Scientifique
4-Isobutyl-5-(2-phenylethyl)-4h-1,2,4-triazol-3-yl hydrosulfide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Isobutyl-5-(2-phenylethyl)-4h-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase. Additionally, it may modulate the activity of neurotransmitter receptors, contributing to its neuroprotective effects. The compound’s ability to form stable complexes with metal ions also plays a role in its antimicrobial activity by disrupting essential metal-dependent processes in microbial cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide
- 4-Isobutyl-5-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to other triazole derivatives, 4-Isobutyl-5-(2-phenylethyl)-4h-1,2,4-triazol-3-yl hydrosulfide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrosulfide group enhances its reactivity, making it a versatile intermediate in synthetic chemistry. Additionally, its phenylethyl moiety contributes to its lipophilicity, improving its ability to cross biological membranes and interact with intracellular targets.
Propriétés
Formule moléculaire |
C14H19N3S |
|---|---|
Poids moléculaire |
261.39 g/mol |
Nom IUPAC |
4-(2-methylpropyl)-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H19N3S/c1-11(2)10-17-13(15-16-14(17)18)9-8-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,16,18) |
Clé InChI |
WQRODMBEEAGIDZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C(=NNC1=S)CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















